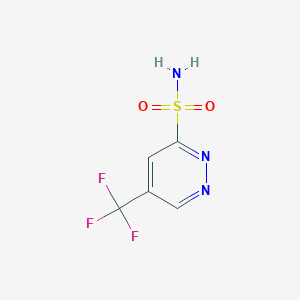

5-(Trifluoromethyl)pyridazine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Trifluoromethyl)pyridazine-3-sulfonamide is a chemical compound with the molecular formula C5H4F3N3O2S and a molecular weight of 227.16 . It is a versatile material used in scientific research, with unique properties that allow it to be applied in various fields such as pharmaceuticals and organic synthesis.

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyridazine-3-sulfonamide consists of a pyridazine ring with a trifluoromethyl group at the 5-position and a sulfonamide group at the 3-position . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Applications De Recherche Scientifique

Antibacterial Applications

Sulfonamides, including structures similar to 5-(Trifluoromethyl)pyridazine-3-sulfonamide, have been extensively studied for their antibacterial properties. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, with several compounds exhibiting high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Microwave-assisted synthesis of sulfonamide derivatives incorporating the pyridazine moiety has also shown significant antibacterial and antifungal activity against various pathogens (Mohamed, Zaky, & Kandile, 2013).

Environmental Remediation

Sulfonamides are persistent pollutants in aquatic environments, contributing to bacterial resistance. The electrochemical degradation of sulfonamides, including sulfadiazine and sulfamethazine, at a boron-doped diamond electrode has been explored, indicating a potential method for the remediation of water contaminated by such compounds (Fabiańska et al., 2014). Furthermore, the adsorption of sulfonamide antibiotics into organophilic zeolite Y has been demonstrated as an effective method for removing these pollutants from water, showcasing an environmentally friendly material for water treatment (Braschi et al., 2010).

Synthesis of New Compounds

The synthesis of novel compounds utilizing sulfonamide structures has been a focus of research for developing new therapeutic agents. For instance, new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety have been synthesized and screened for antimicrobial activity (Bhatt, Kant, & Singh, 2016). Additionally, synthesizing thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as antitumor and antibacterial agents indicates the versatility of sulfonamide compounds in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).

Safety And Hazards

The safety information available indicates that 5-(Trifluoromethyl)pyridazine-3-sulfonamide may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-(trifluoromethyl)pyridazine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-1-4(11-10-2-3)14(9,12)13/h1-2H,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRDLTWGXVVXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1S(=O)(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyridazine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)

![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2544923.png)

![2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2544927.png)

![N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544935.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2544936.png)